molecular formula C7H5BrF3NO2S B1323407 3-Bromo-5-trifluoromethylbenzenesulfonamide CAS No. 214210-15-8

3-Bromo-5-trifluoromethylbenzenesulfonamide

Cat. No.: B1323407
CAS No.: 214210-15-8
M. Wt: 304.09 g/mol
InChI Key: BGCGGYKHNMWDKE-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethylbenzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO2S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-trifluoromethylbenzenesulfonamide typically involves the reaction of 3-Bromo-5-trifluoromethylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as the purification of starting materials, precise control of reaction conditions, and the use of advanced techniques for product isolation and purification .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-trifluoromethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Bromo-5-trifluoromethylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-trifluoromethylbenzenesulfonamide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCGGYKHNMWDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619601
Record name 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-15-8
Record name 3-Bromo-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214210-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-5-bromobenzotrifluoride was added to concentrated hydrochloric acid (20 ml) and cooled to −5° C. A saturated solution of sodium nitrite (3.88 g) in water (4 ml) was dropwise added at such a rate to maintain the temperature below 0° C. Magnesium chloride (8 g) was added (CARE: exotherm) and the resulting mixture added with stirring to a saturated solution of sulfur dioxide in acetic acid (37.5 ml) and toluene (20 ml), containing cupric chloride (2.75 g) at room temperature. The mixture was stirred for 16 hours, poured into water and extracted into toluene. The combined toluene extracts were washed with water, dilute sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated. The residue was dissolved in tetrahydrofuran (200 ml) and 880 ammonia (50 ml) was added to the solution. The mixture was stirred at room temperature for 4 hours and then concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate. The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate and concentrated to afford the sub-title compound as a solid (4.2 g).
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